molecular formula C18H18BrN3OS2 B2926894 4-(5-bromo-2-hydroxybenzenecarbothioyl)-N-phenylpiperazine-1-carbothioamide CAS No. 899732-58-2

4-(5-bromo-2-hydroxybenzenecarbothioyl)-N-phenylpiperazine-1-carbothioamide

Cat. No.: B2926894
CAS No.: 899732-58-2
M. Wt: 436.39
InChI Key: GARWFVDKHVPZFD-UHFFFAOYSA-N
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Description

4-(5-bromo-2-hydroxybenzenecarbothioyl)-N-phenylpiperazine-1-carbothioamide is a complex organic compound that features a brominated hydroxybenzene ring, a phenyl group, and a piperazine ring

Scientific Research Applications

4-(5-bromo-2-hydroxybenzenecarbothioyl)-N-phenylpiperazine-1-carbothioamide has several scientific research applications:

Future Directions

The potential applications of this compound would likely depend on its specific physical and chemical properties. It could potentially be of interest in fields such as medicinal chemistry, where novel organic compounds are often investigated for their potential therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-bromo-2-hydroxybenzenecarbothioyl)-N-phenylpiperazine-1-carbothioamide typically involves multiple steps. One common approach is the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and N-phenylpiperazine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as methanol or ethanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(5-bromo-2-hydroxybenzenecarbothioyl)-N-phenylpiperazine-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The bromine atom can be reduced to form a dehalogenated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dehalogenated products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(5-bromo-2-hydroxybenzenecarbothioyl)-N-phenylpiperazine-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-bromo-2-hydroxybenzenecarbothioyl)-N-phenylpiperazine-1-carbothioamide is unique due to its combination of a brominated hydroxybenzene ring and a piperazine ring, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(5-bromo-2-hydroxybenzenecarbothioyl)-N-phenylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3OS2/c19-13-6-7-16(23)15(12-13)17(24)21-8-10-22(11-9-21)18(25)20-14-4-2-1-3-5-14/h1-7,12,23H,8-11H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARWFVDKHVPZFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=S)C2=C(C=CC(=C2)Br)O)C(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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